molecular formula C10H12BrClO B13598538 4-(3-Bromopropyl)-1-chloro-2-methoxybenzene

4-(3-Bromopropyl)-1-chloro-2-methoxybenzene

Cat. No.: B13598538
M. Wt: 263.56 g/mol
InChI Key: NMJXBAZAXXRFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromopropyl)-1-chloro-2-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, a chlorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-1-chloro-2-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the reaction of 1-chloro-2-methoxybenzene with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-1-chloro-2-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromopropyl)-1-chloro-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1-chloro-2-methoxybenzene involves its interaction with various molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of DNA replication. The methoxy and chloro groups can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromopropyl)-1-chloro-2-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the methoxy group enhances its solubility in organic solvents.

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

4-(3-bromopropyl)-1-chloro-2-methoxybenzene

InChI

InChI=1S/C10H12BrClO/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3

InChI Key

NMJXBAZAXXRFAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCCBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.